N-Hexyl-2-(1H-imidazol-1-yl)acetamide

Data Gap Prospective Analysis Analytical Chemistry

Research on N-alkylimidazole acetamides is often hampered by limited comparative data, making scaffold selection difficult. This compound offers a defined hexyl-chain variant for systematic SAR exploration. - Unique N-hexyl substitution pattern enables systematic chain-length SAR studies. - Versatile imidazole-acetamide scaffold for generating focused heterocyclic libraries. - Reliable commercial supply with consistent purity, eliminating synthesis variability.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
CAS No. 670228-36-1
Cat. No. B12543077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexyl-2-(1H-imidazol-1-yl)acetamide
CAS670228-36-1
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)CN1C=CN=C1
InChIInChI=1S/C11H19N3O/c1-2-3-4-5-6-13-11(15)9-14-8-7-12-10-14/h7-8,10H,2-6,9H2,1H3,(H,13,15)
InChIKeyPXBJNUZTSCHEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexyl-2-(1H-imidazol-1-yl)acetamide Baseline Profile


N-Hexyl-2-(1H-imidazol-1-yl)acetamide (CAS 670228-36-1), also known as N-hexyl-2-imidazol-1-ylacetamide, is an organic compound with the molecular formula C11H19N3O and a molecular weight of 209.288 g/mol . It is classified as a substituted imidazole derivative featuring an amide linkage, positioning it within a broad class of heterocyclic building blocks and potential bioactive scaffolds. This baseline overview serves as a precursor to a rigorous evidence-based comparison with close structural analogs for research and industrial application.

Comparative Data Requirement for N-Hexyl-2-(1H-imidazol-1-yl)acetamide


For imidazole-containing acetamide derivatives, minor structural modifications, such as alterations to the N-alkyl chain length or the heterocycle substitution pattern, can result in significant, non-linear changes in physicochemical properties, target binding affinity, and biological selectivity. The assumption that compounds within this class are interchangeable for research applications is invalid without direct, quantitative comparative evidence. The subsequent sections are designed to present this evidence; however, the required high-strength differentiation data was not found in permissible sources, preventing a quantitative comparison of N-Hexyl-2-(1H-imidazol-1-yl)acetamide against its structural analogs at this time.

N-Hexyl-2-(1H-imidazol-1-yl)acetamide Quantitative Comparison


Quantitative Comparison Data Gap

An exhaustive search of primary research papers, patents, and authoritative databases—adhering to the specified source exclusions—did not yield any instance of a direct head-to-head comparison, cross-study comparable data, or class-level inference with quantitative data for N-Hexyl-2-(1H-imidazol-1-yl)acetamide against a closely related analog. A patent on imidazolylacetic acid amides (US3993647A) and a study on acetamide-based HO-1 inhibitors (J Med Chem, 2021) [1] were identified as relevant to the compound class but did not feature quantitative data for this specific compound. In the absence of high-strength evidence, regulatory and procurement decisions based on target specificity, efficacy, or bioavailability cannot be scientifically substantiated.

Data Gap Prospective Analysis Analytical Chemistry

Potential Applications for N-Hexyl-2-(1H-imidazol-1-yl)acetamide


Prospective Quantitative Biology

Any potential research application, such as exploring the role of N-alkyl chain length on biological target engagement, would require a prospective, internally-controlled study generating primary data. This need is underscored by the lack of existing comparative evidence for this specific compound .

Fragment-Based Design Intermediate

The compound's structural features theoretically position it as an intermediate or building block for generating focused libraries. However, its selection over a different N-alkylimidazole acetamide analog with a distinct chain length cannot be analytically justified without experimental verification of its contribution to the final drug's properties, given the absence of relevant quantitative data .

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